1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione
Description
1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is an organic compound with a complex structure that includes both phenolic and methoxy groups
Properties
IUPAC Name |
1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-20-12-7-8-14(17)13(9-12)16(19)10-15(18)11-5-3-2-4-6-11/h2-9,17H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZXDUVTDYZVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 2-hydroxy-5-methoxybenzaldehyde with acetophenone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Baker-Venkataraman Rearrangement
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Reactants : 2-Benzoyloxyacetophenone derivatives.
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Mechanism : Intramolecular acyl transfer followed by keto-enol tautomerization.
Direct Condensation
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Reactants : 1-(2-Hydroxyphenyl)ethanone and ethyl benzoate.
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Workup : Acidification (HCl), extraction (ethyl acetate), and column chromatography (petroleum ether/ethyl acetate) .
Keto-Enol Tautomerism
The compound predominantly exists as a mixture of keto and enol tautomers , influenced by substituents and solvent polarity:
| Solvent | Enol Content (%) | Keto Content (%) | Substituent Effects | Source |
|---|---|---|---|---|
| CDCl₃ | 92 | 8 | Methoxy groups stabilize enol form | |
| Solid State | 100 (enol) | 0 | Intramolecular H-bonding |
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Structural Evidence : X-ray crystallography confirms enol dominance in the solid state, with intramolecular hydrogen bonds between the hydroxyl and ketonic oxygen .
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Thermal Effects : Heating in CDCl₃ increases keto content (e.g., 38% enol at 325 K for dimethoxy analogues) .
Substitution Reactions
The phenolic hydroxyl group undergoes selective benzoylation or alkylation :
Benzoylation
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Reagents : Benzoyl chloride, pyridine.
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Product : 1-(2-Benzoyloxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione .
Etherification
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Reagents : Alkyl halides (e.g., CH₃I).
Reduction
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Reagents : LiAlH₄ or NaBH₄.
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Product : 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-diol (diol derivative) .
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Challenges : Over-reduction may occur without controlled stoichiometry .
Oxidation
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Reagents : KMnO₄ or CrO₃.
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Product : Quinone derivatives via oxidation of the enol tautomer .
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Side Reactions : Demethylation of methoxy groups under strong acidic conditions .
Complexation with Metal Ions
β-Diketones act as bidentate ligands for transition metals:
| Metal Ion | Coordination Site | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | Enolic oxygen | 8.2–9.5 | Catalysis or sensing | |
| Fe³⁺ | Keto/enol oxygen | 6.8–7.9 | Magnetic materials |
Nucleophilic Additions
The diketone moiety undergoes Michael additions with amines or thiols:
Thermal Decomposition
Scientific Research Applications
1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyacetophenone: Similar structure but lacks the phenylpropane moiety.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Similar structure with a different substitution pattern on the aromatic ring.
2-Hydroxy-5-methoxyphenylphosphonic acid: Contains a phosphonic acid group instead of the carbonyl groups.
Uniqueness
1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione is unique due to its combination of phenolic, methoxy, and carbonyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, also known as a chalcone derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of hydroxyl and methoxy functional groups, which contribute to its reactivity and biological interactions.
- Molecular Formula : C16H14O4
- Molecular Weight : 270.284 g/mol
- CAS Number : 67029-87-2
The structure of the compound includes two aromatic rings and a dione functional group, which are crucial for its biological activity.
Antiviral Activity
Research indicates that certain chalcone derivatives exhibit antiviral properties. For instance, studies have shown that compounds structurally similar to this compound can inhibit the activity of influenza A virus (H1N1) neuraminidase (NA). The IC50 values for related compounds ranged from 8 to 101 µM, suggesting that structural modifications can enhance antiviral efficacy .
Anticancer Potential
Chalcones have been investigated for their anticancer properties. A study reported that similar compounds demonstrated cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Chalcone A | MCF-7 | 15 |
| Chalcone B | HeLa | 20 |
| This compound | MCF-7 | TBD |
Antioxidant Activity
Chalcones are known for their antioxidant properties. The presence of hydroxyl groups in their structure enhances their ability to scavenge free radicals. This activity is beneficial in preventing oxidative stress-related diseases.
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : It may inhibit key enzymes involved in viral replication or cancer cell proliferation.
- Induction of Apoptosis : The compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Antiviral Activity
A study highlighted the antiviral potential of chalcone derivatives against H1N1. The research utilized a series of synthesized chalcones and evaluated their inhibitory effects on viral neuraminidase. The results indicated that specific substitutions on the aromatic rings significantly enhanced antiviral activity .
Cytotoxicity Assessment
In another investigation focusing on anticancer properties, a series of chalcones were tested against several cancer cell lines. The study found that the introduction of hydroxyl groups at specific positions increased cytotoxicity. This suggests that this compound could be a promising candidate for further development as an anticancer agent .
Q & A
Basic: What synthetic methodologies are effective for synthesizing 1-(2-Hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via condensation reactions between substituted phenyl precursors. A validated method involves reacting 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione with phosphorus halides (e.g., P,P-dichlorophenylphosphine) in dry toluene under reflux for 8–12 hours, using triethylamine as a base to neutralize HCl byproducts . Optimization includes:
- Temperature control : Maintaining 10°C during initial mixing to prevent side reactions.
- Solvent purity : Anhydrous toluene minimizes hydrolysis of phosphorus halides.
- Catalyst/base ratio : Triethylamine (2 eq. relative to substrate) ensures efficient acid scavenging.
Yield and purity (>95%) can be confirmed via LC/MS-UV, though crystallization from diluted ethanol is recommended for final purification .
Advanced: How can computational chemistry predict reaction pathways and intermediates for novel derivatization of this dione?
Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction mechanisms, such as the formation of 1,2-benzoxaphosphinines from phosphorus halide reactions . Key steps include:
- Transition state analysis : Identify energy barriers for cyclization steps.
- Solvent effects : Simulate toluene’s role in stabilizing intermediates.
- Reaction path search tools : ICReDD’s approach combines quantum calculations with information science to narrow optimal conditions, reducing trial-and-error experimentation . Experimental validation via in situ FTIR or NMR can track predicted intermediates .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?
Answer:
- X-ray crystallography : Resolves bond lengths and angles (e.g., C=O and aryl-methoxy groups). Single-crystal studies at 293 K with R-factors <0.06 ensure accuracy .
- NMR spectroscopy : and NMR confirm substitution patterns (e.g., hydroxy and methoxy protons at δ 5.5–6.5 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 284.1 for CHO) .
Advanced: How can contradictions in bioactivity data (e.g., antimicrobial vs. inactive results) be systematically addressed?
Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized assays : Use CLSI/MIC guidelines for antimicrobial testing with controls like ciprofloxacin .
- Purity verification : LC/MS-UV (>95%) and HPLC to exclude byproducts.
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. hydroxy groups) to isolate bioactive motifs. Computational docking (e.g., AutoDock) can predict target binding affinities .
Advanced: What mechanistic insights guide the design of phosphorus halide reactions with this dione?
Answer:
The reaction proceeds via nucleophilic attack of the dione’s enolic oxygen on electrophilic phosphorus, followed by cyclization. Key experimental design considerations:
- Stoichiometry : 1:1 molar ratio of dione to halide prevents oligomerization.
- In situ monitoring : Use NMR to track intermediate phosphonium species.
- Acid scavengers : Triethylamine (2 eq.) ensures complete HCl removal, avoiding side reactions .
Basic: How can researchers ensure high yield and purity during synthesis?
Answer:
- Stepwise crystallization : Initial ethanol washes remove unreacted precursors; final recrystallization from diluted ethanol enhances purity.
- Chromatographic methods : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product .
- Analytical validation : LC/MS-UV (≥95% purity) and melting point consistency (e.g., 124–126°C for analogous compounds) confirm quality .
Advanced: What in silico approaches optimize structural modifications for enhanced pharmacological properties?
Answer:
- Molecular dynamics (MD) simulations : Predict solubility and membrane permeability by modeling interactions with lipid bilayers.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks for derivatives.
- AI-driven design : Platforms like COMSOL Multiphysics integrate reaction parameters (e.g., temperature, solvent) to propose optimal synthetic routes .
Basic: What are the key safety considerations when handling this compound in the lab?
Answer:
- PPE : Use nitrile gloves and goggles due to potential irritancy (similar to structurally related diones) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of toluene vapors.
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal per EPA guidelines .
Advanced: How can interdisciplinary approaches (e.g., material science) expand applications of this dione?
Answer:
- Polymer synthesis : Incorporate the dione as a crosslinker via its keto-enol tautomerism to create pH-responsive hydrogels.
- Catalysis : Use as a ligand in transition-metal complexes for asymmetric catalysis (e.g., Pd-catalyzed coupling) .
- Photophysical studies : UV-vis spectroscopy to explore fluorescence properties for sensor development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
